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7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B2862877
CAS No.: 878167-02-3
M. Wt: 126.155
InChI Key: UQBTXMZEYAAYHY-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic compounds are molecules containing two rings that share three or more atoms, creating a distinctive three-dimensional structure. youtube.comwikipedia.org These shared atoms form a "bridge" between two non-adjacent atoms, known as bridgehead atoms. wikipedia.org This structural arrangement imparts significant rigidity compared to other bicyclic systems, such as fused rings where only two adjacent atoms are shared. youtube.com This rigidity limits the molecule's conformational flexibility and has profound effects on its chemical reactivity and stereochemistry. youtube.com

One key stereochemical aspect of bridged systems is exo-endo isomerism, where substituents can be positioned on the "outside" (exo) or "inside" (endo) relative to the main bridge. youtube.com The constrained nature of these frameworks makes them excellent scaffolds for studying reaction mechanisms and for the total synthesis of complex molecules. nih.gov Bridged bicyclic systems are integral components of numerous natural products and pharmaceuticals, including camphor (B46023) and α-thujene, where their defined spatial arrangement influences biological activity. youtube.comwikipedia.orgfiveable.me The synthesis of these structures often utilizes powerful reactions like the Diels-Alder cycloaddition to efficiently build the complex framework. nih.gov

Structural Context of the 7-Oxabicyclo[2.2.1]heptane Framework

The 7-oxabicyclo[2.2.1]heptane framework, commonly known as oxanorbornane, is a heterocyclic bridged system based on the norbornane (B1196662) structure but with the methylene (B1212753) bridge at the 7-position replaced by an oxygen atom. researchgate.netnist.gov This substitution creates an ether bridge (an epoxy bridge across a cyclohexane (B81311) ring), which introduces polarity and influences the electronic properties and strain within the molecule. nist.govsigmaaldrich.com

Like other bridged systems, the oxanorbornane framework is conformationally rigid. researchgate.net This scaffold is present in a variety of biologically active natural products, such as cantharidin (B1668268). researchgate.net The most common synthetic route to substituted oxanorbornanes is the Diels-Alder reaction between a furan (B31954) and a suitable dienophile. researchgate.netgoogle.com Because of their defined and rigid stereochemistry, these derivatives are highly valuable as chiral building blocks (chirons) for the asymmetric synthesis of compounds like rare sugars, glycomimetics, and other bioactive molecules. researchgate.net

Overview of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde as a Synthetic Target and Intermediate

This compound is a derivative of the oxanorbornane framework featuring a reactive carbaldehyde (formyl) group at the 2-position. The presence of this aldehyde group makes the compound a versatile synthetic intermediate in organic synthesis. evitachem.com The aldehyde functionality can readily undergo a wide array of chemical transformations, including oxidation to form the corresponding carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition and condensation reactions to form new carbon-carbon bonds.

The stereochemical orientation of the carbaldehyde group, whether it is in the exo or endo position, is a critical feature that influences the molecule's reactivity and the stereochemical outcome of its subsequent reactions. The synthesis of related 7-oxabicyclo[2.2.1]heptane derivatives often involves the Diels-Alder reaction between furan and an acrylic acid derivative, which can then be chemically modified to yield the target aldehyde. google.com Its value lies in its ability to serve as a structurally complex yet modifiable building block for constructing more elaborate molecules for medicinal chemistry and materials science. cymitquimica.comontosight.ai

PropertyData
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Common Synonyms 2-Formyl-7-oxabicyclo[2.2.1]heptane
Parent Framework 7-Oxabicyclo[2.2.1]heptane (Oxanorbornane)
Key Functional Group Aldehyde (-CHO)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXMZEYAAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde and Its Functionalized Analogues

Asymmetric Diels-Alder Cycloadditions for 7-Oxanorbornane-2-carbaldehyde Formation

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most common and atom-economical method for constructing the 7-oxabicyclo[2.2.1]heptane core. mdpi.comsmolecule.comresearchgate.net The reaction typically involves furan (B31954) or its derivatives as the diene and an alkene as the dienophile. smolecule.com The development of asymmetric variants of this reaction is crucial for accessing chiral, non-racemic products.

The Diels-Alder cycloaddition of furanic dienes with various dienophiles is a cornerstone of green chemistry, often characterized by 100% atom economy. mdpi.comnih.gov However, these reactions can be challenging due to the low reactivity of furan as a diene and the propensity for the cycloadducts to undergo a retro-Diels-Alder reaction. mdpi.com To synthesize 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde directly, acrolein is a suitable dienophile. A key challenge is controlling the stereochemistry of the product.

One approach involves the use of chiral organocatalysts. For instance, the asymmetric Diels-Alder reaction between furan and acrolein has been developed using a combination of chiral organocatalysts and high pressure, achieving yields up to 91% with modest enantiomeric excess (up to 19% for the endo-adduct and 26% for the exo-adduct). researchgate.net Lewis acid catalysis is another modern approach that has significantly improved the efficiency and selectivity of these transformations. smolecule.com

It is noteworthy that furfural itself, an aldehyde-containing furan, generally does not react as a diene with dienophiles. An acetalization strategy is required to reduce the electron-withdrawing nature of the carbonyl group, thereby enabling the furan ring to participate in the cycloaddition. mdpi.com

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products such as carbohydrates or amino acids as starting materials. escholarship.orgmdpi.com This method allows for the establishment of key stereocenters in the target molecule from the outset.

A notable example is the use of chiral nitroalkenes derived from sugars in asymmetric Diels-Alder reactions with furan. researchgate.net Asymmetric reactions between furan and chiral (E)-1,2-dideoxy-1-nitroalkenes derived from D-mannose and D-galactose have been shown to proceed quantitatively at room temperature under high pressure (13 kbar). These reactions yield mixtures of the four possible stereoisomers of 3-nitro-2-(penta-O-acetylpentitol-1-yl)-7-oxabicyclo[2.2.1]hept-5-ene. Subsequent deacetylation and oxidative cleavage of the sugar side-chain can then furnish the desired carbaldehyde functionality, resulting in chiral 3-nitro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbaldehyde. researchgate.net

Table 1: Chiral Pool Approach for Asymmetric Diels-Alder Reaction

DieneChiral Dienophile SourceReaction ConditionsProduct Precursor
FuranD-Mannose derived nitroalkeneRoom Temperature, 13 kbarMixture of four stereoisomers of 3-nitro-2-(penta-O-acetylpentitol-1-yl)-7-oxabicyclo[2.2.1]hept-5-ene
FuranD-Galactose derived nitroalkeneRoom Temperature, 13 kbarMixture of four stereoisomers of 3-nitro-2-(penta-O-acetylpentitol-1-yl)-7-oxabicyclo[2.2.1]hept-5-ene

Controlling stereoselectivity (endo vs. exo) and regioselectivity is a critical aspect of the Diels-Alder reaction for synthesizing functionalized 7-oxanorbornanes. Reactions involving furan often exhibit anomalous stereoselectivity. While the kinetically favored product in many Diels-Alder reactions is the endo isomer, as predicted by the Alder rule, reactions with furan frequently favor the thermodynamically more stable exo isomer. researchgate.netlibretexts.org This is partly due to the reversibility of the reaction, which allows for equilibration to the more stable product. mdpi.com

The distribution of diastereomers appears to be controlled by the energy difference between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com Secondary orbital overlap in the transition state, which stabilizes the endo product, is a key factor, but steric hindrance can favor the exo approach. libretexts.org

In terms of regioselectivity, charge interactions between the diene and dienophile tend to favor ortho selectivity. However, steric hindrance can promote meta selectivity, often without a strong preference for a single regioisomer. mdpi.com For substituted furans, such as 2-methylfuran, reactions can be completely regioselective. researchgate.net

Table 2: Factors Influencing Selectivity in Furan Diels-Alder Reactions

Selectivity TypeControlling FactorsPreferred OutcomeNotes
Stereoselectivity Thermodynamics, Steric Hindranceexo isomerFuran adducts often violate the Alder endo rule due to thermodynamic stability. researchgate.net
Kinetics, Secondary Orbital Overlapendo isomerThe kinetically controlled product, favored by secondary orbital interactions. libretexts.org
Regioselectivity Charge Interactionsortho adductFavored by electronic effects. mdpi.com
Steric Hindrancemeta adductCan become dominant with bulky substituents. mdpi.com

Strategic Functional Group Interconversions Leading to the Carbaldehyde Moiety

While the Diels-Alder reaction can directly provide the desired aldehyde using dienophiles like acrolein, alternative strategies involve the formation of the 7-oxabicyclo[2.2.1]heptane skeleton first, followed by the introduction or unmasking of the carbaldehyde group through functional group interconversions (FGI). imperial.ac.uk

A primary route to the carbaldehyde is through the oxidation of the corresponding primary alcohol, 7-oxabicyclo[2.2.1]heptane-2-methanol. This precursor alcohol can be synthesized via the Diels-Alder reaction of furan with acrolein, followed by reduction of the aldehyde, or by using allyl alcohol as the dienophile. researchgate.net

Several oxidation methods are available to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is pyridinium (B92312) dichromate (PDC). researchgate.netcas.cz Other mild oxidation systems include those based on activated dimethyl sulfoxide (DMSO), which are known to efficiently oxidize primary alcohols to aldehydes. imperial.ac.uk

For example, the synthesis of novel carbocyclic nucleoside analogues has utilized the oxidation of [(1R,2S,4S,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-yl]methyl benzoate to the corresponding ketone using pyridinium dichromate, which demonstrates the utility of such oxidizing agents on this scaffold. cas.cz A similar oxidation of the primary alcohol at the C-2 position would yield the target carbaldehyde.

The carbaldehyde can also be generated from other functional groups on a pre-existing 7-oxabicyclo[2.2.1]heptane scaffold. One versatile precursor is the nitrile group, which can be introduced via a Diels-Alder reaction between furan and acrylonitrile. google.com The resulting 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can be hydrogenated to the saturated scaffold. The nitrile can then be hydrolyzed to a carboxylic acid, which in turn can be reduced to the primary alcohol and subsequently oxidized to the aldehyde.

Another patented strategy involves the conversion of a ketone on the scaffold. For instance, a ketone at the C-2 position can be subjected to a Wittig reaction with a reagent like methoxymethylenetriphenylphosphorane. The resulting enol ether can then be hydrolyzed under acidic conditions to yield the desired aldehyde. google.com This method allows for a one-carbon homologation to introduce the aldehyde function. Furthermore, epimerization of the aldehyde can be achieved by treatment with a base such as potassium-t-butoxide in t-butanol, allowing for stereochemical control at the C-2 position. google.com

Enantioselective Methodologies for this compound Precursors

The asymmetric synthesis of precursors to this compound is critical for obtaining enantiomerically pure target molecules. Researchers have developed several powerful strategies to control the stereochemistry of the bicyclic framework.

A prominent approach involves the use of chiral auxiliaries in Diels-Alder reactions. The cycloaddition of furan with dienophiles bearing a covalently attached chiral molecule directs the formation of one enantiomer of the product over the other. For instance, 1-cyanovinyl (1'S)-camphanate can be reacted with furan in the presence of a Lewis acid catalyst like zinc iodide to produce diastereomeric Diels-Alder adducts, from which the desired enantiomerically pure precursor can be isolated. chimia.ch This method has been instrumental in preparing large quantities of enantiomerically pure 7-oxanorbornenyl derivatives, which are valuable starting materials often referred to as "naked sugars". chimia.ch Another effective chiral auxiliary strategy employs Evans oxazolidinones, which have demonstrated high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee), in the synthesis of oxabicyclo[2.2.1]heptane derivatives. smolecule.com

Catalytic enantioselective methods offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Asymmetric organocatalysis can be used to desymmetrize prochiral or meso precursors related to the 7-oxanorbornane scaffold. evitachem.com Furthermore, innovative approaches using aminoxyl-based oligopeptide catalysts have been developed for the highly enantioselective desymmetrization of meso-diols, leading to the formation of chiral lactones that can serve as precursors to the target bicyclic system. chemrxiv.org A scalable enantioselective synthesis for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor, has also been established, highlighting the progress in practical and large-scale asymmetric synthesis. researchgate.net

Methodology Chiral Source/Catalyst Key Precursor Type Reported Selectivity
Chiral Auxiliary1-Cyanovinyl (1'S)-camphanate7-Oxanorbornenyl derivativesHigh diastereoselectivity
Chiral AuxiliaryEvans OxazolidinonesOxabicyclo[2.2.1]heptane derivatives>90% ee smolecule.com
Catalytic DesymmetrizationAminoxyl-based oligopeptidesChiral lactones from meso-diolsHigh enantioselectivity chemrxiv.org
Organocatalysis-Desymmetrized meso precursors-

Synthesis of Substituted this compound Derivatives

The functionalization of the 7-oxabicyclo[2.2.1]heptane framework is essential for creating a diverse range of analogues for various applications, including their use as intermediates for natural products like shikimic acid derivatives and sugars. mdpi.com

Substitution can be introduced at various positions of the bicyclic system. For example, a simple and efficient method has been described for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester. mdpi.com This synthesis begins with a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate. mdpi.com Further modifications can be made to introduce substituents at positions one and two, as demonstrated in the synthesis of novel thromboxane (B8750289) A2 analogues. nih.gov

More complex functionalizations include the introduction of epoxide functionalities. An efficient stereospecific synthesis has been developed for 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives, which have been evaluated as selective thromboxane A2 antagonists. nih.gov Another powerful technique for creating substituted derivatives is directed C-H functionalization. A palladium-catalyzed directed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been successfully developed. researchgate.net Using an 8-aminoquinoline (B160924) directing group, this method allows for the formation of arylated products with complete diastereoselectivity in high yields. researchgate.net

Intramolecular cyclization strategies also provide excellent stereochemical control in the synthesis of substituted 7-oxabicyclo[2.2.1]heptanes. smolecule.com For instance, acetonyl C-glycoside substrates can undergo intramolecular cyclization in the presence of pyrrolidine to yield highly substituted products with high stereoselectivity and in good yields (70-85%). smolecule.com

Derivative Type Synthetic Method Reactants/Reagents Reference
1-Methyl-3-oxo-Diels-Alder Reaction2-Methylfuran, Methyl-3-bromo-propiolate mdpi.com
5,6-exo-Epoxy-Stereospecific epoxidation- nih.gov
β-ArylatedDirected C-H arylationAryl or heteroaryl iodides, Pd-catalyst researchgate.net
Thromboxane A2 AnaloguesMulti-step synthesis- nih.gov
Carboxylic Acid DerivativesAnhydride (B1165640) ring-openingNorcantharidin (B1212189), N-[4-(hydroxymethyl)phenyl]acetamide mdpi.com

Chemical Transformations and Reactivity Profiles of 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions. The steric hindrance imposed by the bicyclic framework can influence the stereochemical outcome of these reactions.

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved using a range of oxidizing agents. Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or milder alternatives such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) to minimize potential side reactions. google.comsci-hub.seorganic-chemistry.org The reaction typically proceeds with high efficiency, converting the aldehyde to the carboxylic acid, a key intermediate for the synthesis of amides and esters.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (7-Oxabicyclo[2.2.1]heptan-2-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. cdnsciencepub.com For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) can be employed, although it is a much stronger reducing agent and requires anhydrous conditions. youtube.com

Table 1: Oxidation and Reduction of the Aldehyde Functionality
TransformationProductTypical Reagents
Oxidation7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidJones Reagent (CrO₃/H₂SO₄/acetone), Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC)
Reduction(7-Oxabicyclo[2.2.1]heptan-2-yl)methanolSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of addition products. Furthermore, it can undergo condensation reactions with primary and secondary amines.

Nucleophilic Addition: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the aldehyde results in the formation of secondary alcohols. The stereoselectivity of this addition is influenced by the steric bulk of the bicyclic system, often favoring the approach of the nucleophile from the less hindered face. Another important nucleophilic addition is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (Ph₃P=CHR) to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation with predictable regiochemistry. researchgate.netscispace.com

Condensation Reactions: this compound reacts with primary amines (RNH₂) under acidic or neutral conditions to form imines (Schiff bases). This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. Similarly, reaction with secondary amines (R₂NH) can lead to the formation of enamines, which are valuable synthetic intermediates.

Table 2: Nucleophilic Addition and Condensation Reactions
Reaction TypeReactantProduct Type
Nucleophilic AdditionGrignard Reagent (RMgX)Secondary Alcohol
Nucleophilic AdditionPhosphorus Ylide (Ph₃P=CHR)Alkene
CondensationPrimary Amine (RNH₂)Imine (Schiff Base)
CondensationSecondary Amine (R₂NH)Enamine

Reactions of the Bridged Bicyclic System

The 7-oxabicyclo[2.2.1]heptane framework, while relatively stable, can undergo specific reactions, including ring-opening, functionalization, and transition metal-catalyzed modifications. The inherent ring strain of the bicyclic system plays a crucial role in its reactivity.

Ring-Opening Chemistry of 7-Oxanorbornane Carbaldehydes

The ether linkage in the 7-oxanorbornane system can be cleaved under certain conditions, leading to functionalized cyclohexane (B81311) derivatives. This ring-opening can be initiated by various reagents and reaction conditions. For instance, treatment with strong acids can lead to the formation of diols or other substituted cyclohexanes, depending on the nucleophiles present in the reaction medium. Reductive cleavage of the C-O bond can also be achieved using specific reagents, providing access to substituted cyclohexanols. The presence of the carbaldehyde group can influence the regioselectivity of the ring-opening reaction. researchgate.net

Functionalization and Substitution on the Heptane Framework

While the saturated hydrocarbon framework is generally unreactive, specific positions can be functionalized. For instance, radical-mediated reactions can be employed to introduce substituents at the C5 and C6 positions of related 7-oxanorbornene derivatives. researchgate.net Halogenation reactions can also provide a handle for further transformations. The stereochemistry of these reactions is often dictated by the rigid bicyclic structure.

Transition Metal-Catalyzed Modifications (e.g., Arylation)

Recent advancements in organic synthesis have enabled the direct functionalization of C-H bonds in the 7-oxabicyclo[2.2.1]heptane system. A notable example is the palladium-catalyzed β-(hetero)arylation of the framework. researchgate.netresearchgate.net This reaction typically employs a directing group, such as an 8-aminoquinoline (B160924) amide derived from the corresponding carboxylic acid, to guide the palladium catalyst to a specific C-H bond.

In a study by Caplin et al., the 8-aminoquinoline amide of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid was subjected to palladium-catalyzed arylation with various aryl and heteroaryl iodides. researchgate.net The reaction demonstrated high diastereoselectivity, exclusively forming the exo-arylated products in good to excellent yields. researchgate.net

Table 3: Palladium-Catalyzed β-Arylation of a 7-Oxabicyclo[2.2.1]heptane-2-carboxamide Derivative researchgate.net
Aryl/Heteroaryl IodideProductYield (%)
4-Iodoanisoleexo-3-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative99
4-Iodotolueneexo-3-(p-Tolyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative92
1-Iodo-4-(trifluoromethyl)benzeneexo-3-(4-(Trifluoromethyl)phenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative85
3-Iodopyridineexo-3-(Pyridin-3-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative88
2-Iodothiopheneexo-3-(Thiophen-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivative75

Note: The yields are for the arylation of the N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide.

This methodology provides a powerful tool for the synthesis of structurally complex molecules containing the 7-oxabicyclo[2.2.1]heptane scaffold, which are of interest in medicinal chemistry and materials science. researchgate.net

Stereoselectivity and Diastereoselectivity in Transformations

The rigid, bicyclic framework of this compound and its derivatives imposes significant steric constraints that profoundly influence the stereochemical outcome of chemical transformations. Research has demonstrated that reactions involving this scaffold often proceed with high levels of stereoselectivity and diastereoselectivity, making it a valuable building block in asymmetric synthesis.

A notable example of diastereoselectivity is observed in the palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane system. researchgate.netresearchgate.net When a directing group, such as an 8-aminoquinoline amide, is installed at the 2-position, the arylation occurs with complete diastereoselectivity, yielding exclusively the exo diastereomers. researchgate.net This stereochemical control is attributed to the directing group, which guides the catalyst to a specific face of the bicyclic ring.

The formation of the 7-oxabicyclo[2.2.1]heptane skeleton itself can be achieved with high stereocontrol. Intramolecular Diels-Alder reactions of furan-based precursors are a common strategy, and these cyclizations often exhibit a high degree of stereoselectivity. researchgate.net Furthermore, stereoselective Diels-Alder cyclodimerization of 2-vinyl-7-oxabicyclo[2.2.1]hept-2-ene derivatives has been employed to construct complex polycyclic systems. sci-hub.st The resulting dimer can then be chemically modified to introduce an aldehyde functionality, demonstrating how the stereochemistry of the initial cycloaddition dictates the final product's configuration.

In transformations of unsaturated derivatives, such as 7-oxabicyclo[2.2.1]hept-5-en-2-yl systems, subsequent reactions can also proceed with high stereoselectivity. For instance, the acid-catalyzed rearrangement of triazoline intermediates, formed from the cycloaddition of azido (B1232118) formates to the double bond, yields protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with a high degree of stereocontrol. chimia.ch

The following table summarizes selected stereoselective transformations involving the 7-oxabicyclo[2.2.1]heptane framework:

Reaction TypeSubstrate/PrecursorReagents/ConditionsProductStereochemical Outcome
Directed β-ArylationN-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamidePd(OAc)₂, Aryl iodide, Ag₂CO₃β-Arylated productComplete exo diastereoselectivity
Diels-Alder Cyclodimerization2-vinyl-7-oxabicyclo[2.2.1]hept-2-ene derivativeHeatDimeric polycycleHigh stereoselectivity
Acid-Catalyzed RearrangementTriazoline from 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivativeAcid catalystProtected amino-hydroxy-cyclopentane-carbaldehydeHigh stereoselectivity

Mechanistic Investigations of Reaction Pathways

The unique structural features of this compound and its analogs give rise to distinct and often complex reaction mechanisms. Mechanistic studies are crucial for understanding the reactivity of this scaffold and for optimizing reaction conditions to achieve desired chemical outcomes.

The mechanism of the directed Pd-catalyzed β-arylation of a 7-oxabicyclo[2.2.1]heptane-2-carboxamide has been investigated. researchgate.net The proposed catalytic cycle involves the coordination of the palladium catalyst to the directing group. This is followed by C-H activation at the β-position, leading to the formation of a palladacycle intermediate. Oxidative addition of the aryl iodide to the palladium center, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst. The formation of minor diarylated side products, both with and without ring-opening, has also been mechanistically rationalized, with the specific pathway depending on the electronic properties of the aryl iodide coupling partner. researchgate.net

Rearrangement reactions of 7-oxabicyclo[2.2.1]heptane derivatives often proceed through cationic intermediates, where the rigid bicyclic framework can influence the migration of substituents. In the acid-catalyzed dediazoniation of triazolines derived from 7-oxabicyclo[2.2.1]hept-5-en-2-yl systems, a 7-oxabicyclo[2.2.1]hept-2-yl cation is initially formed. chimia.ch This intermediate then undergoes a rearrangement to a more stable 2-oxabicyclo[2.2.1]hept-3-yl cation before being quenched to yield the final product. chimia.ch The migratory aptitude of different groups in pinacolic rearrangements of this system has also been a subject of study. chimia.ch

Nucleophilic addition to the carbonyl group of this compound is a fundamental transformation. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation yields the corresponding alcohol. The stereochemical outcome of such additions is influenced by the steric hindrance posed by the bicyclic ring, which can direct the nucleophile to attack from the less hindered face.

The following table outlines key mechanistic features of selected reaction pathways:

Reaction TypeKey Intermediates/Transition StatesMechanistic Details
Directed β-ArylationPalladacycleCoordination of Pd to a directing group, C-H activation, oxidative addition, and reductive elimination.
Acid-Catalyzed Rearrangement7-oxabicyclo[2.2.1]hept-2-yl cation, 2-oxabicyclo[2.2.1]hept-3-yl cationFormation of a primary cation followed by rearrangement to a more stable cationic intermediate.
Nucleophilic AdditionTetrahedral alkoxideAttack of a nucleophile on the carbonyl carbon, followed by protonation. Stereochemistry is influenced by steric factors of the bicyclic system.

Conformational and Stereochemical Analysis of 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde Systems

Spectroscopic Approaches for Structural Characterization

Spectroscopic techniques are fundamental to the structural elucidation of 7-oxabicyclo[2.2.1]heptane derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular framework and the spatial arrangement of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent 7-oxabicyclo[2.2.1]heptane provides a baseline for understanding its derivatives. The bridgehead protons (at C1 and C4) typically appear as a distinct singlet, while the methylene (B1212753) protons at C2, C3, C5, and C6 give rise to more complex multiplets due to their different chemical environments (endo vs. exo positions). For 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, the introduction of the carbaldehyde group at the C2 position significantly alters the spectrum. The proton attached to the aldehyde carbon (the formyl proton) would appear as a downfield singlet or doublet, and the proton at C2 would show a characteristic shift and coupling pattern depending on its endo or exo orientation relative to the oxygen bridge.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data. The symmetry of the parent 7-oxabicyclo[2.2.1]heptane results in a simple spectrum. In the case of the 2-carbaldehyde derivative, the carbon skeleton's symmetry is broken, leading to distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, the most prominent absorption band would be the strong C=O stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O-C stretching vibration of the ether bridge in the bicyclic system also gives rise to a characteristic band. Studies on related dicarboxamide derivatives have utilized IR spectroscopy to confirm the participation of the ether oxygen atom in bonding with metal ions. rsc.org

Table 1: Representative Spectroscopic Data for the 7-Oxabicyclo[2.2.1]heptane Core Structure
Technique Feature Typical Chemical Shift / Frequency
¹H NMRBridgehead Protons (H1, H4)~4.5 ppm
Methylene Protons (H2, H3, H5, H6)~1.4 - 1.7 ppm
¹³C NMRBridgehead Carbons (C1, C4)~70-80 ppm
Methylene Carbons (C2, C3, C5, C6)~25-35 ppm
IR SpectroscopyC-O-C Stretch (Ether Bridge)~1050-1150 cm⁻¹

Crystallographic Investigations of this compound Derivatives

For instance, the crystal structure of (1S,2R,3S,4R,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) has been determined. researchgate.net This analysis revealed that the oxabicyclo[2.2.1]heptane unit possesses a normal geometry, characterized by the boat-like conformation of the six-membered ring constrained by the oxygen bridge. researchgate.net Such studies are crucial for validating the endo/exo stereochemistry of substituents, which is a key feature of the Diels-Alder reactions often used to synthesize these compounds. The fixed conformation of the bicyclic system makes these derivatives useful as rigid scaffolds in the design of molecules with specific spatial orientations of functional groups.

Computational Chemistry for Structural Insights

Computational methods are powerful tools for gaining a deeper understanding of the conformational preferences, electronic nature, and dynamic behavior of 7-oxabicyclo[2.2.1]heptane systems.

Electronic Structure and Quantum Chemical Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. DFT calculations have been employed to study derivatives such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides. rsc.orgrsc.org These studies provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonding. For example, analysis of the molecular electrostatic potential (MESP) can reveal electron-rich and electron-deficient regions, which is critical for understanding intermolecular interactions and reactivity. nih.gov In studies involving metal complexes, DFT helps to elucidate the tridentate nature of ligands derived from this bicyclic system, confirming the involvement of the ether oxygen and two amide groups in coordination. rsc.orgrsc.org

Conformational Landscapes and Energetic Considerations

The 7-oxabicyclo[2.2.1]heptane framework is conformationally constrained, but substituents can still possess rotational freedom. Computational methods are used to explore the potential energy surface and identify the most stable conformers. For N,N,N′,N′-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, DFT calculations were performed to determine the energy-optimized structure of the free ligand. rsc.orgrsc.org These calculations compared the relative energies of different conformers, such as those where the amide oxygen atoms are positioned cis or trans to each other. rsc.org The results indicated that while a trans conformation is the most stable, a specific cis conformer is energetically accessible and necessary for metal ion complexation. rsc.org This type of analysis is vital for understanding how the molecule's shape influences its function, for instance, in the selective extraction of metal ions. rsc.org

Table 2: Calculated Relative Energies of Dicarboxamide Conformers
Conformer Description Relative Energy (kcal mol⁻¹) Significance
Most Stable (trans amides)0.00Ground state conformation
cis Conformer 'c'5.39More stable cis form, required for metal binding
cis Conformer 'b'11.18Less stable cis form

Data adapted from studies on 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides. rsc.org

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations provide a means to study the motion of atoms in a molecule over time, offering insights into its flexibility and interactions with its environment. Quenched molecular dynamics simulations have been used to optimize the structures of nucleotide analogues containing the oxabicyclo[2.2.1]heptane ring system before docking them into receptor binding sites. nih.gov This approach involves heating the molecule computationally and then slowly cooling it, allowing it to settle into a low-energy conformation. nih.gov

Furthermore, computational analysis is used to explore reaction pathways. For example, the mechanisms for the formation of related 7-azabicyclo[2.2.1]heptane derivatives through intramolecular free radical processes have been computationally addressed using DFT methods. researchgate.net Such studies help to explain the stereochemical outcomes of reactions and can assist in selecting the appropriate precursors and conditions to achieve a desired product. researchgate.net They can also be used to understand reaction mechanisms, such as the tandem rsc.orgrsc.org rearrangement/[3+2] cycloaddition pathways involved in the synthesis of complex aza-oxa bicycloheptanes. nih.gov

Applications of 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde in Contemporary Chemical Research

Building Blocks and Chiral Synthons in Organic Synthesisresearchgate.netchimia.ch

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde and its derivatives are highly valued as chiral synthons in asymmetric synthesis. researchgate.netchimia.ch The inherent rigidity of the bicyclic system allows for a high degree of stereocontrol in chemical transformations, making it an ideal starting material for the synthesis of enantiomerically pure complex molecules. researchgate.net The aldehyde group provides a reactive handle for a wide range of synthetic manipulations, including nucleophilic additions, oxidations, and reductions, further enhancing its utility as a versatile building block. smolecule.com

Construction of Complex Polycyclic Structuresresearchgate.netdtu.dkacs.org

The 7-oxabicyclo[2.2.1]heptane framework serves as a robust template for the construction of intricate polycyclic systems. The aldehyde functionality in this compound can be elaborated to introduce additional rings and stereocenters. For instance, intramolecular Diels-Alder reactions of furan-containing precursors can lead to the formation of complex fused polycyclic heterocycles with high stereoselectivity. researchgate.net

One notable example involves the synthesis of polycyclic oxanorbornanes from an α,β-unsaturated furanosidic aldehyde, a closely related precursor to the title compound. acs.org This process involves a ring contraction followed by an intramolecular Diels-Alder reaction, demonstrating the utility of the aldehyde in facilitating the formation of multiple rings in a single transformation. acs.org The resulting polycyclic structures can be further modified, for example, through reduction of the aldehyde to the corresponding alcohol, to generate a diverse library of complex molecules. acs.org

In other research, a Petasis three-component reaction followed by a Diels-Alder cascade has been employed to generate heteropolycyclic and sp3-rich scaffolds from precursors that can be conceptually derived from this compound. dtu.dk These scaffolds are then subjected to further transformations like ring-opening metathesis/ring-closing metathesis (ROM/RCM) to create structurally diverse and complex polycyclic systems. dtu.dk

Precursors for Natural Product Analogues and Glycomimeticsresearchgate.netchimia.chrsc.orgrsc.org

The chiral nature of this compound makes it an excellent starting material for the total synthesis of natural products and their analogues. researchgate.netrsc.org The oxanorbornane core is a key structural feature in several biologically active natural products, and the aldehyde group provides a convenient entry point for their synthesis. researchgate.net

For example, derivatives of 7-oxabicyclo[2.2.1]heptane are crucial intermediates in the synthesis of solanoeclepin A, a natural hatching stimulus for the potato cyst nematode. rsc.org In a synthetic approach towards this complex molecule, an aldehyde functional group on the oxabicyclo[2.2.1]heptane moiety was utilized in a chromium-mediated nickel-catalyzed coupling reaction to construct a key α,β-unsaturated lactone. rsc.org

Furthermore, the structural similarity of the 7-oxabicyclo[2.2.1]heptane ring to the pyranose form of sugars has led to its extensive use in the synthesis of glycomimetics. researchgate.netchimia.ch These are molecules that mimic the structure of carbohydrates and can interact with carbohydrate-binding proteins, playing important roles in various biological processes. Enantiomerically pure 7-oxanorbornene derivatives, often referred to as "naked sugars," serve as versatile starting materials for the synthesis of rare sugars and disaccharide mimetics. researchgate.netchimia.ch The aldehyde functionality can be readily converted into other functional groups necessary to mimic the structure and functionality of natural sugars.

Contribution to Novel Reaction Methodologiesresearchgate.net

While specific novel reaction methodologies developed directly using this compound are not extensively documented, the reactivity of the aldehyde group within this rigid bicyclic system presents opportunities for exploring new chemical transformations. The stereoelectronically defined environment of the oxanorbornane framework can influence the outcome of reactions at the aldehyde center, potentially leading to novel and highly selective methodologies.

For instance, palladium-catalyzed directed arylation has been explored on the 7-oxabicyclo[2.2.1]heptane framework, although these studies have primarily utilized amide directing groups. researchgate.net The development of similar methodologies utilizing the aldehyde or its derivatives as a directing group could open new avenues for the functionalization of this scaffold.

Role in Material Science and Polymer Chemistryresearchgate.net

The 7-oxabicyclo[2.2.1]heptene backbone, the unsaturated precursor to this compound, is a well-established monomer in ring-opening metathesis polymerization (ROMP). This polymerization technique allows for the synthesis of polymers with well-defined structures and properties. While the direct polymerization of this compound is not commonly reported, the aldehyde functionality offers a potential handle for post-polymerization modification.

Polymers derived from 7-oxabicyclo[2.2.1]heptane derivatives have been investigated for a variety of applications. For example, polymers formed from the ring-opening of related monomers can exhibit interesting properties such as high thermal stability. The enthalpy of polymerization of 7-oxabicyclo[2.2.1]heptane and its methylated derivatives has been studied, providing insights into the strain energy of these systems and the thermodynamic feasibility of their polymerization. researchgate.net

Exploration of Biological Research Prospects for 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde and Its Derivatives

Precursors and Intermediates in Medicinal Chemistry Programs.dtu.dkresearchgate.net

The 7-oxabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, readily accessible through synthetic routes like the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.net This structural motif is present in a range of bioactive natural products, such as cantharidin (B1668268), and has been incorporated into synthetic compounds to explore and modulate biological activity. researchgate.net Its utility as a precursor lies in its three-dimensional character, which allows for the precise spatial arrangement of functional groups, a critical aspect in designing molecules for specific biological targets. dtu.dk

Scaffolds for Analogue Design.

The constrained nature of the 7-oxabicyclo[2.2.1]heptane ring system makes it an excellent scaffold for designing analogues of biologically important molecules. By replacing more flexible ring systems with this rigid core, chemists can lock the molecule into a specific conformation, which can lead to enhanced potency, selectivity, or stability.

Thromboxane (B8750289) A2/PGH2 analogues: The 7-oxabicyclo[2.2.1]heptane nucleus has been successfully employed as a stable mimetic of the endoperoxide bridge found in Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2). nih.govacs.org A series of chemically stable analogues were prepared to investigate inhibitors of physiological processes mediated by TXA2/PGH2. nih.gov These synthetic analogues have demonstrated a range of activities, including both agonist and antagonist effects on TXA2/PGH2 receptors, and even unexpected agonist activity at PGD2/PGI2 receptors, depending on their stereochemistry. nih.govnih.gov

Protein Phosphatase inhibitors: The 7-oxabicyclo[2.2.1]heptane moiety is the core structure of cantharidin, a natural toxin known to inhibit serine/threonine protein phosphatases (PPPs), particularly PP2A. nih.govnih.gov This scaffold has been a foundational element for developing new protein phosphatase inhibitors. Norcantharidin (B1212189), a demethylated analogue, also inhibits PP1, PP2A, and PP2B. acs.org Further modifications have led to compounds like LB-100, an experimental cancer therapeutic that inhibits both PP2A and PP5 by interacting with the catalytic site. nih.govresearchgate.net Researchers have designed and synthesized derivatives with the goal of achieving selectivity among the highly conserved PPP family of enzymes. acs.orgnih.gov

Table 1: 7-Oxabicyclo[2.2.1]heptane-Based Protein Phosphatase Inhibitors
CompoundCore ScaffoldTarget(s)Significance
Cantharidin2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride (B1165640)PP2A, PP1 nih.govacs.orgNatural product lead compound. acs.org
Norcantharidin7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydridePP1, PP2A, PP2B acs.orgAnalogue with a broader inhibition profile. acs.org
LB-1007-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moietyPP2A, PP5 nih.govExperimental anti-tumor agent in clinical trials. nih.gov
Compound 28a7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivativePP5 (selective) nih.govDesigned for PP5 selectivity to reverse temozolomide (B1682018) resistance. nih.gov

Nucleoside analogues: The 7-oxabicyclo[2.2.1]heptane system has been used to create conformationally locked carbocyclic nucleoside analogues. acs.orgcuni.cz By replacing the flexible ribose sugar moiety with this rigid bicyclic system, the resulting nucleoside is fixed in a specific "North" (N)-type conformation. nih.gov These analogues have been synthesized to probe the conformational requirements for binding to various receptors, such as P2Y receptors. acs.orgnih.gov For instance, a carbocyclic locked nucleic acid (cLNA) derivative incorporating the oxabicyclo[2.2.1]heptane ring showed potent binding to the human P2Y1 receptor. nih.gov

Molecular Interaction Studies with Biological Systems.

The rigid 7-oxabicyclo[2.2.1]heptane scaffold facilitates detailed studies of molecular interactions with biological targets. Its constrained geometry helps to elucidate the optimal spatial orientation of functional groups required for binding and activity.

Crystal structure analysis of the protein phosphatase 5 (PPP5C) enzyme co-crystallized with the inhibitor LB-100 revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety is crucial for its inhibitory action. nih.govresearchgate.net This part of the molecule directly coordinates with the metal ions in the enzyme's active site and interacts with key amino acid residues that are conserved in both PP2A and PP5. nih.govresearchgate.net Similarly, the binding of cantharidin and its derivatives to PPP-family members involves interactions between this core scaffold and residues within the catalytic site. nih.gov

In the context of G protein-coupled receptors, molecular modeling and docking studies of a nucleoside analogue containing the oxabicyclo[2.2.1]heptane ring at the human P2Y1 receptor suggested that the rigid scaffold, while locking the molecule in a favorable (N) conformation, might also introduce steric clashes. nih.gov Specifically, the substitution of the ribose with the bicyclic system could hinder the optimal orientation of the 3'-phosphate group for interaction with essential cationic residues in the receptor binding pocket. nih.gov

Furthermore, studies on estrogen receptor (ER) ligands have shown that a 7-oxabicyclo[2.2.1]heptene core can achieve its antagonist character by stabilizing a novel conformation of the receptor, which involves a significant distortion of helix-11. rsc.org

Structure-Activity Relationship (SAR) at the Molecular Level.

Systematic modifications of the 7-oxabicyclo[2.2.1]heptane scaffold and its substituents have generated valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective molecules.

For the thromboxane A2/PGH2 analogues, the stereochemistry of the side chains and carbinol groups attached to the bicyclic core is a critical determinant of biological activity. nih.gov Depending on the relative stereochemical arrangement, these compounds can act as either receptor agonists or antagonists. nih.gov A four-dimensional quantitative structure-activity relationship (4D-QSAR) analysis of a series of these antagonists provided detailed 3D pharmacophore models, identifying specific spatial locations for atom types that enhance or diminish inhibitory activity. nih.gov

In the development of protein phosphatase inhibitors, SAR studies have been pivotal. Primary SAR indicated that removing the methyl groups from cantharidin to form norcantharidin broadens its inhibitory profile to include PP2B. acs.org More recent work on LB-100 derivatives has shown that the spatial conformation of substituents on the scaffold is key to achieving selectivity. By introducing an indole (B1671886) fragment and restricting its conformation, researchers developed compound 28a, which exhibits a 38-fold enhanced selectivity for PP5 over PP2A. nih.gov

Similarly, in the design of estrogen receptor antagonists, replacing a phenyl sulfonate ester on the oxabicycloheptene core with certain tertiary sulfonamides led to compounds with very good ER binding affinity and a more pronounced antagonist character. rsc.org

Table 2: Key SAR Findings for 7-Oxabicyclo[2.2.1]heptane Derivatives
Analogue ClassTargetKey Structural FeatureImpact on Activity
Thromboxane A2/PGH2 AnaloguesTXA2/PGH2 ReceptorsSide chain and carbinol stereochemistry nih.govDetermines agonist versus antagonist activity. nih.gov
Protein Phosphatase InhibitorsPP1, PP2A, PP2B, PP5Demethylation (Cantharidin to Norcantharidin) acs.orgBroadens inhibitory profile from PP2A-selective to include PP1 and PP2B. acs.org
Protein Phosphatase InhibitorsPP5 vs PP2ASpatially restricted indole fragment nih.govEnhances selectivity for PP5 over PP2A. nih.gov
Estrogen Receptor LigandsEstrogen Receptors (α/β)Replacement of sulfonate with tertiary sulfonamide rsc.orgImproves binding affinity and enhances antagonist properties. rsc.org

Future Directions and Emerging Research Avenues for 7 Oxabicyclo 2.2.1 Heptane 2 Carbaldehyde Chemistry

Advancements in Catalytic Asymmetric Synthesis

The stereoselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is paramount for their application in pharmaceuticals and as chiral synthons. While the Diels-Alder reaction between furan (B31954) and acrolein derivatives is a common route, achieving high enantioselectivity remains a key challenge. Emerging research focuses on developing novel catalytic systems to control the stereochemistry of this core scaffold.

One significant advancement lies in the use of chiral Lewis acids and organocatalysts for the asymmetric Diels-Alder reaction. For instance, the highly diastereoselective reaction of pyridylsulphinyl acrylates with furan has been shown to produce 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives with excellent stereocontrol. rsc.org This approach provides an efficient pathway to enantiomerically enriched precursors of the target aldehyde.

Beyond the Diels-Alder reaction, alternative catalytic strategies are being explored. Gold(I)-catalyzed cycloisomerization of alkynediols represents a highly regio- and stereoselective method for constructing the 7-oxabicyclo[2.2.1]heptane core. researchgate.net This method proceeds through a sequential reaction involving cycloisomerization and a semi-pinacol-type rearrangement, offering a different disconnection approach to the bicyclic system. researchgate.net

Enzymatic resolutions are also proving to be a powerful tool. Lipases, such as Candida antarctica lipase (B570770) A, have been successfully employed for the kinetic resolution of ester derivatives of the oxabicyclo[2.2.1]heptane system, providing access to key enantiopure precursors for pharmaceutical synthesis. researchgate.net

Table 1: Selected Catalytic Asymmetric Methods for 7-Oxabicyclo[2.2.1]heptane Scaffold Synthesis

MethodCatalyst/ReagentKey FeatureReference
Asymmetric Diels-Alder(S)s- and (R)s-3-(2-pyridylsulphinyl)acrylatesHigh diastereoselectivity rsc.org
Gold(I)-Catalyzed CycloisomerizationPh₃PAuNTf₂High regio- and stereoselectivity researchgate.net
Enzymatic ResolutionCandida antarctica lipase AEnantioselective access to precursors researchgate.net

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde. Research is now directed towards minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

One promising area is the use of visible-light-promoted reactions, which can often be conducted under mild, catalyst-free conditions. For example, a green and sustainable method for oxime ether formation has been described using visible light, where 7-oxabicyclo[2.2.1]heptane was used as a carbene trapping reagent, showcasing its utility in eco-friendly transformations. sci-hub.se

The development of "ecocatalysts," derived from natural or biosourced materials, presents another sustainable avenue. mdpi.com While not yet applied directly to this compound, the successful use of these catalysts in the synthesis of other cyclic ethers, like oxyterpenes, suggests their potential applicability. mdpi.com Furthermore, the synthesis of heteroaryl ethers using phosphoramide (B1221513) catalysis highlights a rapid and eco-friendly approach with excellent atom economy that could inspire more sustainable routes to bicyclic ethers. rsc.org

The use of renewable feedstocks is a cornerstone of sustainable chemistry. Derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold have been prepared from renewable resources like furfuryl alcohol and itaconic anhydride (B1165640), which can be derived from biomass. google.comnih.gov These pathways provide a potential non-petroleum-based route to the target molecule and its derivatives. google.com

Integration with Data Science and High-Throughput Experimentation

The optimization of synthetic routes and the discovery of new catalysts are being accelerated by the integration of data science, machine learning, and high-throughput experimentation (HTE). beilstein-journals.org These tools allow for the rapid screening of a vast number of reaction variables, leading to more efficient and robust synthetic protocols.

For the synthesis of this compound, which often relies on the Diels-Alder reaction, HTE can be particularly impactful. A multi-substrate screening approach has been successfully used to identify broadly applicable and stereoselective organocatalysts for Diels-Alder reactions. researchgate.net This methodology could be adapted to rapidly screen catalyst libraries for the asymmetric synthesis of the target aldehyde. HTE platforms, which can perform, analyze, and optimize multiple reactions in parallel, significantly reduce the time and resources required for development. beilstein-journals.org

Machine learning algorithms can analyze the large datasets generated by HTE to identify complex relationships between reaction parameters (e.g., catalyst structure, solvent, temperature) and outcomes (e.g., yield, enantioselectivity). rsc.org This predictive capability can guide the design of new experiments and accelerate the discovery of optimal conditions for synthesizing this compound. beilstein-journals.orgyoutube.com Various analytical techniques are central to HTE, including infrared thermography, scanning mass spectrometry, and various forms of spectroscopy and chromatography, which enable the rapid and reliable analysis of reaction outcomes. mpg.de

Exploration in New Chemical Space and Functional Applications

The rigid 7-oxabicyclo[2.2.1]heptane framework serves as a unique three-dimensional scaffold for the design of novel molecules with diverse functional applications. Researchers are actively exploring its potential in medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry, derivatives of the 7-oxabicyclo[2.2.1]heptane core have shown significant promise. Recently, dicarboxylic acid derivatives have been designed and synthesized as selective inhibitors of protein phosphatase 5 (PP5). nih.govacs.org These compounds have demonstrated the ability to reverse temozolomide (B1682018) resistance in glioblastoma multiforme, a type of aggressive brain cancer, highlighting the therapeutic potential of this scaffold. nih.govacs.org The constrained conformation of the bicyclic system is crucial for achieving selectivity and potent biological activity. acs.org

The scaffold is also being investigated for applications beyond medicine. A new class of conformationally constrained dicarboxamides based on the 7-oxabicyclo[2.2.1]heptane structure has been synthesized and studied for their ability to extract trivalent and tetravalent actinides from nitric acid medium. rsc.org This demonstrates potential applications in nuclear fuel reprocessing and waste management. rsc.org Additionally, related fused bicyclic ether structures have been explored for their use in herbicide chemistry. nih.gov

The inherent chirality and rigidity of the 7-oxabicyclo[2.2.1]heptane skeleton make it an extremely useful building block ("chiron") for the total synthesis of complex natural products and bioactive compounds, such as rare sugars and their analogues. researchgate.net Its well-defined structure allows for the stereoselective installation of multiple functional groups, enabling the construction of intricate molecular architectures. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization of dienes or functionalization of preformed bicyclic frameworks. For example, hydroxyl-containing precursors (e.g., 2-(2-Hydroxyethyl) derivatives) can undergo oxidation with reagents like pyridinium chlorochromate (PCC) or Swern conditions to generate the aldehyde group . Critical factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions.
  • Temperature control : Low temperatures (−78°C) minimize aldehyde overoxidation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the aldehyde from byproducts like carboxylic acids .

Q. How do functional groups in this compound influence its reactivity in nucleophilic addition reactions?

The aldehyde group is highly electrophilic, enabling reactions with Grignard reagents, hydrazines, or alcohols. Steric hindrance from the bicyclic framework slows reactivity compared to linear aldehydes. For instance:

  • Kinetic studies : Second-order rate constants for nucleophilic additions (e.g., with hydroxylamine) are 2–3× lower than benzaldehyde analogs due to restricted access to the aldehyde .
  • Stereoelectronic effects : The oxygen atom in the oxabicyclo system stabilizes transition states via lone-pair donation, favoring specific stereochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : The aldehyde C=O stretch appears at ~1720 cm⁻¹, distinct from ketones (~1710 cm⁻¹) and esters (~1740 cm⁻¹). Bicyclic ring vibrations (C-O-C) are observed at 1200–1250 cm⁻¹ .
  • NMR : 1^1H NMR shows the aldehyde proton as a singlet at δ 9.8–10.2 ppm. 13^{13}C NMR confirms the aldehyde carbon at δ ~195 ppm, with bicyclic carbons between δ 25–50 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Conflicting data often arise from:

  • Dynamic vs. static stereochemistry : Use variable-temperature 1^1H NMR to detect ring-flipping or hindered rotation (e.g., coalescence temperatures).
  • X-ray crystallography : Resolve ambiguities in NOESY/ROESY data by determining absolute configurations of crystalline derivatives .
  • Computational modeling : Compare experimental 1^1H and 13^{13}C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies optimize the regioselectivity of oxidation reactions involving this compound derivatives?

  • Protecting group chemistry : Temporarily block the aldehyde with acetal formation to direct oxidation to other sites (e.g., hydroxyl → ketone).
  • Metal-ligand systems : Use RuO₂/NaIO₄ for selective oxidation of allylic alcohols without aldehyde interference .
  • Enzyme-mediated oxidation : Lipases or cytochrome P450 analogs achieve enantioselective oxidation in chiral environments .

Q. How can this compound serve as a scaffold for probing biological targets, such as enzyme active sites?

  • Derivatization : Introduce fluorophores (e.g., dansyl groups) via reductive amination to track binding in fluorescence quenching assays.
  • Molecular docking : Use the rigid bicyclic core to model interactions with thromboxane synthase or cyclooxygenase-2 (COX-2), leveraging its structural similarity to prostaglandin intermediates .
  • Isotopic labeling : 13^{13}C-labeled aldehyde groups enable tracking of metabolic pathways via NMR or MS .

Q. What experimental approaches address discrepancies in reported bioactivity data for this compound analogs?

  • Dose-response standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability.
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions with kinases or GPCRs.
  • Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to distinguish reproducible activities from artifacts .

Methodological Considerations

Q. Designing kinetic studies for aldehyde-involved reactions: How to account for the bicyclic framework’s steric effects?

  • Stop-flow techniques : Monitor fast reactions (e.g., imine formation) in real-time to capture initial rates.
  • Solvent polarity tuning : Use DMSO/water mixtures to modulate nucleophile accessibility while maintaining aldehyde solubility .

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

  • Byproduct formation : Aldol condensation byproducts are minimized via low-temperature, dilute conditions.
  • Distillation limitations : High-boiling-point aldehydes (≥200°C) require wiped-film evaporation or preparative HPLC .

Q. How to validate computational models predicting the compound’s reactivity?

  • Benchmarking : Compare calculated activation energies (e.g., for Diels-Alder reactions) with experimental kinetic data.
  • Multivariate analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with observed reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.